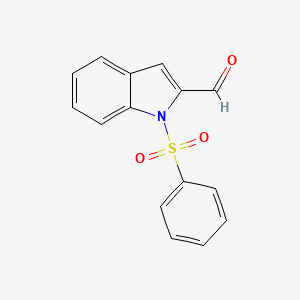![molecular formula C4H6O2S2 B1273019 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 81591-82-4](/img/structure/B1273019.png)
3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide is a sulfur-containing bicyclic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of bicyclic compounds with sulfur atoms, such as 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide, often involves complex reactions that can yield multiple isomers. For instance, the oxidation of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane leads to various sulfoxides and dioxides, demonstrating the potential complexity in synthesizing sulfur-containing bicyclic compounds . Although the exact synthesis of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide is not detailed, similar methods may be applicable.
Molecular Structure Analysis
The molecular structure of bicyclic compounds can be quite intricate, as seen in the crystal and molecular structure analysis of 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate . The five-membered ring in this structure is nearly planar, with the nitrogen atom slightly out of plane, and the three-membered ring forms a nearly equilateral triangle. This suggests that in a related compound like 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide, the rings may adopt specific geometric configurations that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of bicyclic sulfur compounds can be influenced by transannular interactions, as seen in the oxidation products of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane . These interactions can affect the relative reactivity towards further oxidation. Isomerization and conversion reactions are also observed, indicating that 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide may undergo similar transformations under specific conditions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Oxidation Processes
Oxidation of certain dithiabicyclohexanes, closely related to 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide, reveals the role of 1,3-transannular interaction in their chemical reactivity. These studies contribute to understanding the oxidation behavior of such compounds, which is essential for applications in synthetic chemistry (Ishii et al., 1992).
Pyrolysis and Formation of Monomeric Compounds
Research on vacuum pyrolysis of analogs of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide has led to the formation of monomeric compounds like silicon dioxide and germanium monoxide. This finding is significant in materials science for understanding the behavior of silicon and germanium compounds (Boganov et al., 1993).
Spectroscopic Analysis
Spectroscopic studies of compounds similar to 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide have been conducted, contributing to a better understanding of their molecular conformations and vibrational properties. Such research is crucial for the development of advanced spectroscopic techniques in chemistry (Lord & Malloy, 1973).
Bioactive Compound Synthesis
The structure of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide and its derivatives has been explored for their potential in bioactive compound synthesis. This includes their use in developing antibiotics and receptor antagonists, demonstrating their importance in pharmaceutical chemistry (Jimeno et al., 2011).
Natural Occurrence and Reactions
Studies on the natural occurrence of dithiabicyclohexanes in substances like onion and their chemical reactions highlight the relevance of these compounds in both natural product chemistry and synthetic applications (Block et al., 1996).
Molecular Structure Investigations
Investigations into the molecular structures of dithiabicyclohexanes have provided insights into their bonding properties and conformational stability. This research is essential for theoretical chemistry and molecular modeling (Vishnevskiy et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3,6-Dithiabicyclo[31It’s structurally similar compound, 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), is known to be a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to target viral proteases, inhibiting their function and thus preventing the virus from replicating .
Mode of Action
The exact mode of action of 3,6-Dithiabicyclo[31Based on the known action of similar compounds, it may interact with its targets (likely viral proteases) and inhibit their function . This inhibition could result in the prevention of viral replication, thus exerting an antiviral effect .
Biochemical Pathways
The specific biochemical pathways affected by 3,6-Dithiabicyclo[31Similar compounds are known to interfere with the viral replication process, likely affecting the protease-mediated cleavage of viral polyproteins . This interference prevents the virus from producing essential proteins, thus inhibiting its replication .
Result of Action
The molecular and cellular effects of 3,6-Dithiabicyclo[31Based on the known effects of similar compounds, it may inhibit the function of viral proteases, preventing the virus from replicating and thus exerting an antiviral effect .
properties
IUPAC Name |
3λ6,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFLMOSITIQUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(S2)CS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369579 |
Source


|
| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81591-82-4 |
Source


|
| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)



![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)








